3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine
説明
This compound features a pyridazine core substituted at positions 3 and 4. The 3-position is modified with a 4-(4-methylbenzenesulfonyl)piperazine group, while the 6-position carries a 3,4,5-trimethyl-1H-pyrazole moiety.
特性
IUPAC Name |
3-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S/c1-15-5-7-19(8-6-15)30(28,29)26-13-11-25(12-14-26)20-9-10-21(23-22-20)27-18(4)16(2)17(3)24-27/h5-10H,11-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXJQZIBTQIBPGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C(=C(C(=N4)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用機序
Target of Action
Similar compounds with piperazine moieties have been reported to interact with various targets, including dopamine and serotonin receptors.
Mode of Action
Compounds with similar structures have been known to act as antagonists at dopamine and serotonin receptors, inhibiting the action of these neurotransmitters.
Biochemical Pathways
Based on the reported activity of similar compounds, it can be inferred that f2319-0114 might influence the dopaminergic and serotonergic pathways.
生物活性
The compound 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine (CAS Number: 1019104-33-6) is a novel heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing literature, including synthesis, structure-activity relationships (SAR), and specific case studies.
The molecular formula of the compound is with a molecular weight of 426.5 g/mol . The structure features a pyridazine core linked to both a piperazine ring and a pyrazole moiety, which are known to contribute to various pharmacological properties.
Biological Activity Overview
Research indicates that derivatives of pyrazole and pyridazine exhibit various biological activities, including:
- Antitumor Activity : Pyrazole derivatives have been identified as potential inhibitors of key oncogenic pathways. For instance, compounds targeting BRAF(V600E) and EGFR have shown promising antitumor effects .
- Anti-inflammatory Effects : Certain pyrazole derivatives demonstrate significant anti-inflammatory properties by inhibiting cytokine production and modulating immune responses .
- Antimicrobial Properties : Pyrazole-based compounds have also been evaluated for their antibacterial and antifungal activities, highlighting their potential utility in treating infections .
Structure-Activity Relationships (SAR)
The biological activity of 3-[4-(4-methylbenzenesulfonyl)piperazin-1-yl]-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine can be influenced by structural modifications. Key findings include:
| Structural Feature | Impact on Activity |
|---|---|
| Piperazine Substituent | Enhances solubility and bioavailability |
| Pyrazole Moiety | Critical for antitumor activity through kinase inhibition |
| Sulfonamide Group | Contributes to anti-inflammatory effects |
Anticancer Activity
In a study evaluating various pyrazole derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231), compounds similar to the target compound exhibited significant cytotoxicity. The combination of these pyrazoles with conventional chemotherapeutics like doxorubicin showed enhanced efficacy, suggesting a potential synergistic effect .
Anti-inflammatory Mechanisms
Research has demonstrated that certain derivatives possess the ability to inhibit lipopolysaccharide (LPS)-induced nitric oxide production in macrophages, indicating their potential as anti-inflammatory agents . This mechanism is crucial for developing treatments for chronic inflammatory conditions.
Antimicrobial Studies
A series of pyrazole derivatives were tested against various bacterial strains. The results indicated that modifications in the piperazine ring could enhance antibacterial activity through improved membrane permeability and disruption of bacterial cell integrity .
類似化合物との比較
Comparison with Structurally Similar Compounds
Key Differences and Implications
- Electron-Withdrawing Groups: The tosyl group in the target compound enhances polarity and may improve solubility compared to the chlorophenoxypropyl group in the analog from . This could reduce off-target binding in hydrophobic environments.
- For example, this might reduce anti-bacterial efficacy but enhance selectivity for viral targets.
- Biological Activity Trends : Chlorine substituents (as in ’s compound) are associated with anti-bacterial activity, while sulfonyl and methyl groups may shift activity toward anti-inflammatory or anti-viral pathways .
Research Findings and Mechanistic Insights
Pyridazine Derivatives in Medicinal Chemistry
Pyridazine-based compounds are privileged scaffolds due to their ability to mimic purine bases and interact with biological targets. The piperazine moiety enhances conformational flexibility, enabling adaptation to binding pockets. For instance:
- Anti-viral activity in analogs is linked to inhibition of viral polymerases or proteases via π-π stacking and hydrogen bonding .
- Anti-bacterial effects often correlate with halogen substituents (e.g., chlorine), which disrupt bacterial membrane integrity .
Hypothesized Mechanisms for the Target Compound
- The tosyl-piperazine group may act as a hydrogen-bond acceptor, facilitating interactions with serine/threonine kinases or proteases.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of this compound when encountering conflicting yield reports in literature?
- Methodology :
- Step 1 : Review reaction conditions (e.g., solvent polarity, temperature, catalyst load) from analogous piperazinyl-pyridazine syntheses. For example, refluxing in ethanol with stoichiometric adjustments improved yields in related pyrazoline derivatives .
- Step 2 : Use high-performance liquid chromatography (HPLC) to monitor intermediate formation and identify side products .
- Step 3 : Test alternative coupling agents (e.g., DCC vs. EDC) for sulfonamide bond formation, as seen in structurally similar compounds .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks for the piperazinyl and pyrazole protons (δ 2.5–3.5 ppm for piperazine; δ 6.0–7.5 ppm for pyrazole) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to distinguish regioisomers .
- HPLC-PDA : Use a C18 column with acetonitrile/water gradient to assess purity (>95%) and detect trace impurities .
Q. How can researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days, sampling periodically for HPLC analysis .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures and hygroscopicity .
Advanced Research Questions
Q. How can contradictory bioactivity data across studies be systematically resolved?
- Methodology :
- Reproducibility Framework :
Validate assay protocols (e.g., cell lines, incubation times) against positive controls .
Compare structural analogs (e.g., 3-(4-chlorobenzoyl)piperazinyl variants) to identify substituent-specific activity trends .
- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to harmonize data from disparate sources, accounting for variables like solvent choice .
Q. What computational strategies are effective for predicting this compound’s reactivity and binding modes?
- Methodology :
- Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites on the pyridazine core .
- Molecular Dynamics (MD) Simulations : Model interactions with target proteins (e.g., kinases) using software like GROMACS, focusing on piperazinyl sulfone flexibility .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodology :
- Substituent Scanning : Synthesize derivatives with modified sulfonyl (e.g., 4-trifluoromethylbenzenesulfonyl) or pyrazole (e.g., 3-ethyl vs. 3-methyl) groups .
- In Vitro Profiling : Screen analogs against a panel of receptors (e.g., GPCRs, ion channels) to map selectivity cliffs .
Q. What experimental design principles minimize variability in pharmacological assays?
- Methodology :
- Design of Experiments (DoE) : Use a factorial design to optimize variables (e.g., cell density, compound concentration) and quantify interactions .
- Negative Control Stratification : Include solvent-only and scrambled-sequence controls to isolate compound-specific effects .
Q. How can solubility challenges be addressed without altering the core structure?
- Methodology :
- Co-Solvent Systems : Test PEG-400/water mixtures (e.g., 30:70 v/v) to enhance solubility while maintaining bioactivity .
- Salt Formation : Screen counterions (e.g., hydrochloride, mesylate) for improved crystallinity .
Key Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
